3-Hydroxyphthalaldehyde
Description
For context, phthalaldehyde derivatives are often used as crosslinking agents or chelators in metal coordination .
Properties
CAS No. |
73289-89-1 |
|---|---|
Molecular Formula |
C8H6O3 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-hydroxyphthalaldehyde |
InChI |
InChI=1S/C8H6O3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-5,11H |
InChI Key |
DWTFHAFMPRANQN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)C=O)C=O |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C=O)C=O |
Synonyms |
3-HB-DA 3-hydroxybenzene-1,2-dicarbaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data for 3-Hydroxyphthalaldehyde is absent, comparisons can be inferred from structurally related aldehydes in the evidence:
Table 1: Structural and Hazard Comparison of Selected Aldehydes
Key Observations :
Substituent Effects on Reactivity :
- Electron-withdrawing groups (e.g., chlorine in 3-Chlorobenzaldehyde) enhance electrophilicity at the aldehyde group, increasing reactivity in nucleophilic additions .
- Hydroxy groups (as in 2-Hydroxy-5-methylisophthalaldehyde) may facilitate chelation with transition metals, useful in catalysis .
Hazard Profiles: Halogenated aldehydes (e.g., 3-Chlorobenzaldehyde) exhibit significant irritancy, requiring stringent safety protocols . Non-halogenated derivatives (e.g., 3-Ethynylbenzaldehyde) have less documented toxicity but still demand caution .
Functional Group Synergy :
- Compounds with multiple aldehyde groups (e.g., phthalaldehyde derivatives) often serve as crosslinkers in polymer chemistry, though this is speculative for this compound .
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